molecular formula C5H3NO2S B1386523 4,5-Thiazoledicarboxaldehyde CAS No. 13669-78-8

4,5-Thiazoledicarboxaldehyde

Cat. No.: B1386523
CAS No.: 13669-78-8
M. Wt: 141.15 g/mol
InChI Key: BKHZLTKQOBJPLB-UHFFFAOYSA-N
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Description

4,5-Thiazoledicarboxaldehyde is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms

Safety and Hazards

When handling 4,5-Thiazoledicarboxaldehyde, it is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future directions for research on 4,5-Thiazoledicarboxaldehyde could include further investigation of its synthesis, chemical reactions, and potential applications. For example, a study on the direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation introduces a range of versatile 4,5-functionality, enabling the wider investigation of ring annulation and close proximity effects on carbazole properties .

Biochemical Analysis

Biochemical Properties

4,5-Thiazoledicarboxaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as catalase and bovine serum albumin. The binding constants of this compound with these proteins indicate a significant interaction, which can lead to structural changes in the enzymes and modulation of their activity . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular protection against oxidative stress.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with this compound can enhance catalase activity, thereby reducing oxidative stress in cells . This compound also affects the proliferation of certain cell lines, such as A549 cells, by mitigating oxidative stress-induced apoptosis . These cellular effects highlight the potential of this compound in therapeutic applications, particularly in conditions characterized by oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes like catalase, enhancing their activity by increasing substrate availability . This interaction is characterized by a high binding constant, indicating a strong affinity between the compound and the enzyme. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been observed to maintain its stability under controlled conditions, allowing for consistent experimental results. Long-term studies indicate that this compound may undergo degradation, leading to changes in its efficacy and cellular effects . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance enzyme activity and reduce oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and energy production . The compound’s interactions with enzymes such as catalase and other antioxidant proteins highlight its role in modulating cellular redox states and protecting against oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as mitochondria and nuclei, through targeting signals and post-translational modifications . This localization allows this compound to interact with key biomolecules and exert its effects on cellular processes, including gene expression and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Thiazoledicarboxaldehyde can be synthesized from 4,5-thiazoledicarbonitrile. The process involves the hydrolysis of the nitrile groups to form the corresponding aldehyde groups . Another method involves the reaction of 2,4-thiazolidinedione with dimethylformamide and phosphorus oxychloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5-Thiazoledicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: 4,5-Thiazoledicarboxylic acid.

    Reduction: 4,5-Thiazoledicarbinol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

  • Thiazole-4-carboxaldehyde
  • Thiazole-5-carboxaldehyde
  • Thiazolidinedione

Comparison: 4,5-Thiazoledicarboxaldehyde is unique due to the presence of two aldehyde groups, which provide additional reactive sites compared to similar compounds like thiazole-4-carboxaldehyde and thiazole-5-carboxaldehyde . This makes it more versatile in synthetic applications and potentially more effective in biological activities.

Properties

IUPAC Name

1,3-thiazole-4,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHZLTKQOBJPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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